molecular formula C12H24 B14721858 n-Heptylcyclopentane CAS No. 5617-42-5

n-Heptylcyclopentane

Cat. No.: B14721858
CAS No.: 5617-42-5
M. Wt: 168.32 g/mol
InChI Key: BOFNAOHMSHEKQL-UHFFFAOYSA-N
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Description

. It consists of a cyclopentane ring attached to a heptyl group. This compound is part of the alkane family and is characterized by its saturated carbon-hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Heptylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane with heptyl halides under the presence of a strong base . This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of heptyl-substituted cyclopentadienes. This process uses metal catalysts such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

n-Heptylcyclopentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into simpler alkanes.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated cyclopentanes.

Scientific Research Applications

n-Heptylcyclopentane has various applications in scientific research:

Mechanism of Action

The mechanism of action of n-Heptylcyclopentane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simpler compound with a five-membered ring and no heptyl group.

    Heptane: A straight-chain alkane with seven carbon atoms.

    Methylcyclopentane: A cyclopentane ring with a methyl group attached.

Uniqueness

n-Heptylcyclopentane is unique due to its combination of a cyclopentane ring and a heptyl group, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it useful in different applications .

Properties

CAS No.

5617-42-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

heptylcyclopentane

InChI

InChI=1S/C12H24/c1-2-3-4-5-6-9-12-10-7-8-11-12/h12H,2-11H2,1H3

InChI Key

BOFNAOHMSHEKQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCC1

Origin of Product

United States

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